(2-ethyl-4-hydroxy-1,1-dioxido-2H-1,2-benzothiazin-3-yl)(phenyl)methanone
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Overview
Description
(2-ethyl-4-hydroxy-1,1-dioxido-2H-1,2-benzothiazin-3-yl)(phenyl)methanone is a compound belonging to the class of benzothiadiazine-1,1-dioxide derivatives. These compounds are known for their diverse pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-ethyl-4-hydroxy-1,1-dioxido-2H-1,2-benzothiazin-3-yl)(phenyl)methanone typically involves the reaction of 2-ethyl-4-hydroxy-1,1-dioxido-2H-1,2-benzothiazine with a phenylmethanone derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
(2-ethyl-4-hydroxy-1,1-dioxido-2H-1,2-benzothiazin-3-yl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding sulfides.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
(2-ethyl-4-hydroxy-1,1-dioxido-2H-1,2-benzothiazin-3-yl)(phenyl)methanone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of various complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use as an antihypertensive, antidiabetic, and anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-ethyl-4-hydroxy-1,1-dioxido-2H-1,2-benzothiazin-3-yl)(phenyl)methanone involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed pharmacological effects. For example, it may inhibit aldose reductase, a key enzyme involved in diabetic complications .
Comparison with Similar Compounds
Similar Compounds
- 4-hydroxy-2-methyl-2H-1,2-benzothiazin-3-yl)(phenyl)methanone
- 4-hydroxy-2-quinolones
- 4-hydroxy-2-methyl-1,1-dioxido-2H-1,2-benzothiazine-3-carboxylate
Uniqueness
(2-ethyl-4-hydroxy-1,1-dioxido-2H-1,2-benzothiazin-3-yl)(phenyl)methanone is unique due to its specific structural features and the presence of both ethyl and phenyl groups, which contribute to its distinct pharmacological profile. Its ability to undergo various chemical reactions and its diverse applications in scientific research further highlight its uniqueness .
Properties
Molecular Formula |
C17H15NO4S |
---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
(3E)-2-ethyl-3-[hydroxy(phenyl)methylidene]-1,1-dioxo-1λ6,2-benzothiazin-4-one |
InChI |
InChI=1S/C17H15NO4S/c1-2-18-15(16(19)12-8-4-3-5-9-12)17(20)13-10-6-7-11-14(13)23(18,21)22/h3-11,19H,2H2,1H3/b16-15+ |
InChI Key |
DHPMEEUOEXGKHW-FOCLMDBBSA-N |
Isomeric SMILES |
CCN1/C(=C(\C2=CC=CC=C2)/O)/C(=O)C3=CC=CC=C3S1(=O)=O |
Canonical SMILES |
CCN1C(=C(C2=CC=CC=C2)O)C(=O)C3=CC=CC=C3S1(=O)=O |
Origin of Product |
United States |
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